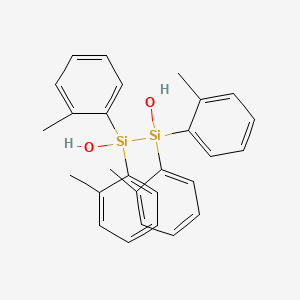

1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol

Description

1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol is a silicon-based diol characterized by a disilane backbone (Si–Si bond) with two hydroxyl (-OH) groups and four ortho-tolyl (o-tolyl) substituents. This structure confers unique steric and electronic properties, distinguishing it from carbon-based diols and other silanediols.

Properties

CAS No. |

18858-63-4 |

|---|---|

Molecular Formula |

C28H30O2Si2 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

hydroxy-[hydroxy-bis(2-methylphenyl)silyl]-bis(2-methylphenyl)silane |

InChI |

InChI=1S/C28H30O2Si2/c1-21-13-5-9-17-25(21)31(29,26-18-10-6-14-22(26)2)32(30,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20,29-30H,1-4H3 |

InChI Key |

LIOKQTWJNWPWKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(O)[Si](C3=CC=CC=C3C)(C4=CC=CC=C4C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS 4518-98-3)

- Structure : Disilane backbone with four chlorine atoms and two methyl groups.

- Key Differences: Functional Groups: Chlorine substituents (electron-withdrawing) vs. hydroxyl groups (electron-donating) in the target compound. Reactivity: The chlorine atoms render this compound highly reactive toward nucleophiles (e.g., hydrolysis to form silanols), whereas the hydroxyl groups in the target compound may promote self-assembly or coordination chemistry. Stability: The absence of bulky aryl groups in the tetrachlorodisilane leads to lower steric protection, making it more prone to decomposition.

- Applications : Primarily used as a precursor in silicone polymer synthesis .

| Property | 1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol | 1,1,2,2-Tetrachloro-1,2-dimethyldisilane |

|---|---|---|

| Molecular Weight (g/mol) | ~434 (estimated) | 228.05 |

| Backbone | Si–Si with -OH | Si–Si with -Cl |

| Stability | High (steric shielding) | Low (reactive to hydrolysis) |

| Key Applications | Catalysis, materials science | Silicone precursors |

1,1,2,2-Tetra(p-tolyl)-1,2-ethanediol

- Structure : Ethane backbone with four p-tolyl groups and two hydroxyls.

- Key Differences: Backbone: Carbon (C–C) vs. silicon (Si–Si). The Si–Si bond is longer (≈2.34 Å vs. 1.54 Å for C–C) and more flexible, altering conformational dynamics.

- Applications : Ethanediols are often used in asymmetric synthesis, whereas silanediols may serve as enzyme mimics or supramolecular building blocks .

Aryl-Substituted Silanediols

1,1,2,2-Tetra(4-carboxylphenyl)ethylene (CAS 1351279-73-6)

- Structure : Ethylene backbone with four carboxylphenyl groups.

- Key Differences :

- Functional Groups : Carboxyl (-COOH) groups vs. hydroxyl (-OH). Carboxyl groups enhance acidity and metal-binding capacity, favoring applications in MOFs (metal-organic frameworks) or sensors.

- Electronic Effects : The electron-withdrawing carboxyl groups reduce electron density on the aromatic rings, contrasting with the electron-donating o-tolyl groups in the target compound.

- Applications : Photoluminescent materials, organic electronics .

Epoxy Resin Analogues

1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane tetraglycidyl ether

- Structure : Ethane core with four p-hydroxyphenyl groups and epoxy termini.

- Key Differences: Functionality: Epoxy groups enable cross-linking in polymers, unlike the hydrogen-bonding silanol groups. Thermal Stability: The rigid aromatic structure enhances thermal resistance, a trait shared with the target compound due to o-tolyl substituents.

- Applications : High-performance epoxy resins for aerospace or electronics .

Critical Analysis of Substituent Effects

- Ortho vs. Para Substitution : The o-tolyl groups in the target compound provide superior steric protection compared to p-tolyl analogues, reducing susceptibility to oxidation or hydrolysis .

- Hydroxyl vs. Carboxyl/Chloro : Hydroxyl groups enable hydrogen-bonded networks, enhancing crystallinity and stability in polar solvents, whereas chloro or carboxyl groups prioritize reactivity or acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.